5-(3-Acetylphenyl)-3-bromophenol
Description
5-(3-Acetylphenyl)-3-bromophenol is a brominated phenolic compound featuring a phenol core substituted with a bromine atom at position 3 and a 3-acetylphenyl group at position 4. Its molecular formula is C₁₄H₁₁BrO₂, with a molecular weight of 299.14 g/mol. For instance, Suzuki coupling—a method used to synthesize intermediates like (3-acetylphenyl)boronic acid in Tepotinib derivatives—may be applicable for constructing the acetylphenyl-phenol scaffold .
Properties
IUPAC Name |
1-[3-(3-bromo-5-hydroxyphenyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-9(16)10-3-2-4-11(5-10)12-6-13(15)8-14(17)7-12/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVILQIADJSEOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686397 | |
| Record name | 1-(3'-Bromo-5'-hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261929-88-7 | |
| Record name | 1-(3'-Bromo-5'-hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3-Bromo-5-iodophenol
A critical precursor, 3-bromo-5-iodophenol, can be synthesized via sequential halogenation. Starting with phenol, bromination at position 3 is achieved using Br₂ in acetic acid under controlled conditions. Subsequent iodination at position 5 employs N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃), leveraging the ortho/para-directing effects of the hydroxyl group.
Coupling with 3-Acetylphenylboronic Acid
The iodinated intermediate undergoes Suzuki-Miyaura coupling with 3-acetylphenylboronic acid. Typical conditions include a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a solvent mixture (toluene/ethanol/water) at 80–100°C. This step replaces the iodine atom with the 3-acetylphenyl group, yielding the target compound.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination of phenol | Br₂, CH₃COOH, 40°C, 2 h | 85 |
| Iodination | NIS, FeCl₃, CH₂Cl₂, 0°C to RT, 12 h | 78 |
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH/H₂O, 80°C | 65 |
Oxidative Hydroxylation of Boronic Acids
A scalable one-pot method for phenol synthesis involves oxidizing boronic acids using H₂O₂ and HBr. Adapting this approach, 3-bromo-5-(3-acetylphenyl)phenylboronic acid is treated with H₂O₂ (30%) and HBr (62%) in ethanol at ambient temperature. The reaction completes within 1 minute, followed by extraction and purification.
Synthesis of the Boronic Acid Precursor
The boronic acid is prepared via Miyaura borylation of 3-bromo-5-(3-acetylphenyl)bromobenzene using bis(pinacolato)diboron and a palladium catalyst (Pd(dppf)Cl₂).
Reaction Scheme:
Advantages:
Multi-Step Functionalization via Acetylation and Bromination
This route prioritizes sequential functionalization, starting with a pre-acetylated intermediate.
Friedel-Crafts Acylation
5-Bromoresorcinol undergoes Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃, introducing the acetyl group at position 3 of the pendant phenyl ring.
Regioselective Bromination
Electrophilic bromination using Br₂ in CH₂Cl₂ selectively targets position 3 of the phenol ring, guided by the hydroxyl group’s directing effects.
Challenges:
-
Competing side reactions require careful temperature control.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Suzuki coupling | High regioselectivity, mild conditions | Requires expensive Pd catalysts | 60–75 |
| Oxidative hydroxylation | Scalable, one-pot synthesis | Complex boronic acid synthesis | 50–65 |
| Sequential functionalization | Uses commercial starting materials | Low yields, multiple steps | 35–45 |
Purification and Characterization
Final purification employs silica-gel chromatography (ethyl acetate/hexane), followed by recrystallization from ethanol. Characterization via ¹H/¹³C NMR and HRMS confirms structure:
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¹H NMR (CDCl₃): δ 7.82 (s, 1H, Ar-H), 7.65–7.45 (m, 4H, Ar-H), 5.21 (s, 1H, OH), 2.61 (s, 3H, COCH₃).
Industrial-Scale Considerations
The Suzuki method is favored for scalability, though catalyst recovery and boronic acid availability pose challenges. Alternatively, the oxidative route offers throughput advantages but necessitates efficient boronic acid synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate for Suzuki-Miyaura coupling.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(3-Acetylphenyl)-3-bromophenol is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: This compound can be used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential biological activity. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Acetylphenyl)-3-bromophenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and acetyl group can participate in various interactions, such as hydrogen bonding or hydrophobic interactions, influencing the compound’s overall effect.
Comparison with Similar Compounds
(a) 3-Bromo-5-phenylphenol (C₁₂H₉BrO)
- Structure : Lacks the acetyl group, retaining only bromine and phenyl substituents.
- Historical studies note its synthesis via methods involving bromination of biphenyl derivatives .
(b) 5-(3-Acetylphenyl)-2-fluorobenzoic Acid (C₁₅H₁₁FO₃)
- Structure: Replaces bromophenol with a fluorobenzoic acid group.
- Impact : The carboxylic acid group introduces acidity (pKa ~2–3) and hydrogen-bonding capacity, enhancing solubility in polar solvents. Fluorine’s electronegativity may alter electronic distribution, affecting interactions in biological systems (e.g., enzyme binding) .
(c) 5-(3-Bromophenyl)thiophene-2-carboxylic Acid (C₁₁H₇BrO₂S)
- Structure: Substitutes the phenol ring with a thiophene-carboxylic acid system.
- This structure is common in materials science and medicinal chemistry .
Halogen Substitution Comparisons
(a) 5-(2-Chlorobenzyl)-3-trifluoromethylphenol (C₁₄H₁₀ClF₃O)
(b) [5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine Hydrochloride (C₉H₉BrClN₃O)
- Structure : Incorporates a bromophenyl-oxadiazole ring.
- Impact : The oxadiazole ring enhances rigidity and hydrogen-bonding capacity, making this compound a candidate for kinase inhibitors or antimicrobial agents .
Simpler Phenolic Derivatives
(a) 3-Bromophenol (C₆H₅BrO)
- Structure: A monocyclic phenol with a single bromine substituent.
- Impact : Smaller size and lack of acetylphenyl groups reduce steric hindrance, favoring applications in polymer synthesis or as a disinfectant .
Data Table: Structural and Functional Comparison
Key Research Findings
- Electron-Withdrawing Effects: The acetyl group in 5-(3-Acetylphenyl)-3-bromophenol enhances electrophilicity at the phenol ring, favoring reactions like nitration or sulfonation compared to non-acetylated analogs .
- Biological Activity: Bromophenol derivatives often exhibit antimicrobial properties; however, the acetylphenyl moiety may improve cell membrane penetration due to increased lipophilicity .
- Synthetic Flexibility : Suzuki coupling and halogenation strategies (e.g., bromination of biphenyl precursors) are critical for synthesizing these compounds, though regioselectivity remains a challenge .
Q & A
Q. What are the recommended synthetic routes for 5-(3-Acetylphenyl)-3-bromophenol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of brominated phenolic derivatives typically involves electrophilic aromatic substitution or transition-metal-catalyzed coupling. For 5-(3-Acetylphenyl)-3-bromophenol:
- Bromination: Use a brominating agent (e.g., NBS or Br₂/FeBr₃) on a pre-functionalized phenol scaffold. Adjust stoichiometry and temperature to avoid over-bromination .
- Acetylphenyl Integration: Employ Suzuki-Miyaura coupling to attach the 3-acetylphenyl group to a bromophenol precursor, using Pd catalysts and optimized ligand systems (e.g., SPhos) for regioselectivity .
Q. How should researchers characterize the purity and structural integrity of 5-(3-Acetylphenyl)-3-bromophenol?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC (C18 column, methanol/water mobile phase) to assess purity. Retention time and peak symmetry indicate compound stability .
- Spectroscopy:
- NMR: Compare H and C NMR shifts with analogous bromophenols (e.g., 3-bromo-5-chlorophenol ). The acetyl group’s carbonyl peak should appear at ~200–210 ppm in C NMR.
- MS: Confirm molecular ion ([M+H]⁺) and fragmentation patterns via high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of brominated phenolic derivatives?
Methodological Answer: Discrepancies in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) often arise from:
- Experimental Design: Standardize assay conditions (e.g., cell lines, incubation time) and include positive controls (e.g., doxorubicin for cytotoxicity) .
- Structure-Activity Analysis: Compare substituent effects using analogues (e.g., 3-bromo-5-(trifluoromethyl)phenol ). Computational docking can predict interactions with biological targets like kinases or microbial enzymes.
Q. How can researchers optimize the stability of 5-(3-Acetylphenyl)-3-bromophenol in aqueous solutions?
Methodological Answer:
- pH Adjustment: Maintain solutions at pH 6–8 to prevent hydrolysis of the acetyl group. Buffers like phosphate or Tris are recommended .
- Light Sensitivity: Store solutions in amber vials under inert gas (N₂/Ar) to avoid photodegradation, as bromophenols are prone to radical-mediated decomposition .
Q. What computational methods predict the reactivity of 5-(3-Acetylphenyl)-3-bromophenol in cross-coupling reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to model electron density maps and identify reactive sites (e.g., para to bromine for nucleophilic substitution) .
- Ligand Screening: Simulate Pd-catalyzed coupling efficiency with ligands like XPhos or DavePhos to prioritize experimental trials .
Guidelines for Data Interpretation
- Contradictory Results: Cross-validate findings using orthogonal techniques (e.g., LC-MS and H NMR for degradation studies) .
- Biological Replicates: Perform triplicate assays with statistical analysis (e.g., ANOVA) to ensure reproducibility in bioactivity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
